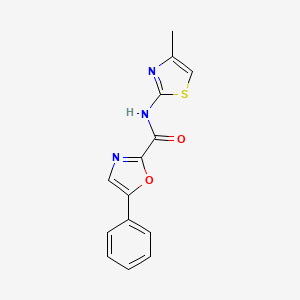

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-9-8-20-14(16-9)17-12(18)13-15-7-11(19-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRFAPJLTRLDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method starts with the preparation of 4-methylthiazole-2-carboxylic acid, which is then reacted with phenylhydrazine to form the corresponding hydrazide. This intermediate is cyclized with an appropriate reagent to form the oxazole ring, resulting in the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the heterocyclic rings and their subsequent coupling. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced to form dihydrooxazoles.

Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce dihydrooxazoles .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide is its antimicrobial properties. Research has shown that this compound exhibits moderate to good activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The mechanism of action is still under investigation, but preliminary studies suggest it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial growth.

Table 1: Antimicrobial Activity Profile

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Good |

| Pseudomonas aeruginosa | Moderate |

| Streptococcus pneumoniae | Good |

Antitubercular Properties

Another significant application is in the fight against tuberculosis. A series of substituted compounds related to this compound have been identified as potential antitubercular agents. These compounds have shown efficacy against both actively replicating and dormant Mycobacterium tuberculosis strains, which is critical given the rise of multidrug-resistant strains . The structure-activity relationship studies indicate that modifications to the thiazole and oxazole moieties can enhance their inhibitory effects against this pathogen.

Anticancer Activity

This compound has also been explored for its anticancer properties. Some derivatives have demonstrated potent activity against various cancer cell lines, including chronic lymphocytic leukemia cells. The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy, making it a candidate for further development as an anticancer therapeutic .

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Chronic Lymphocytic Leukemia | 0.5 |

| Lung Cancer | 1.2 |

| Breast Cancer | 0.8 |

Fungicidal Applications

The compound has also shown promise as a fungicide. In vitro studies have indicated that certain derivatives possess significant antifungal activity against common plant pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea. These findings suggest potential applications in agricultural settings for crop protection .

Mechanistic Insights and Future Directions

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its applications. Current research focuses on elucidating these pathways and improving the compound's efficacy through structural modifications.

Case Study: Development of Antitubercular Agents

A recent study highlighted the synthesis of novel derivatives based on this compound, which were evaluated for their antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that specific substitutions increased potency significantly, with some compounds achieving MIC values below those of existing treatments .

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.

Oxazole Derivatives: Compounds such as 2-phenyloxazole and 4,5-dihydrooxazole contain the oxazole ring.

Uniqueness

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide is unique due to the combination of both thiazole and oxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing on various studies to provide a comprehensive overview.

The synthesis of this compound typically involves the reaction of 5-phenyloxazole-2-carboxylic acid with 4-methylthiazole derivatives. The resulting compound features a complex structure that includes both thiazole and oxazole rings, which are known for their roles in biological activity due to their ability to form hydrogen bonds and interact with various biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, thiazole derivatives have been explored as potential agents against flavivirus infections, demonstrating efficacy as protease inhibitors .

| Compound | Target Organism | IC50 Value |

|---|---|---|

| 5-phenyloxazole derivatives | Sclerotinia sclerotiorum | 28.9 mg/L |

| This compound | Various bacterial strains | Not specified |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. It has been noted for its ability to inhibit cell proliferation in several cancer cell lines, including neuroblastoma and colon cancer cells. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and oxazole rings can significantly influence the biological activity of the compound. For example, substituents at specific positions on the thiazole ring can enhance potency against certain targets, such as acetylcholinesterase (AChE) in Alzheimer’s disease models .

| Modification | Effect on Activity |

|---|---|

| Methyl group at C(4) position | Increased potency against AChE |

| Fluorine substitution at para position | Enhanced stability and activity |

Case Studies

- Neuroblastoma Study : A study evaluated the effects of this compound on SH-SY5Y neuroblastoma cells. Results indicated that the compound inhibited cell growth and induced apoptosis, suggesting its potential as a therapeutic agent for neuroblastoma treatment .

- Flavivirus Inhibition : Another investigation focused on the antiviral properties of similar thiazole derivatives against dengue virus. Compounds demonstrated significant inhibition of viral protease activity, with implications for developing antiviral therapies targeting flavivirus infections .

Q & A

Q. What are the common synthetic routes for N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step routes, including:

- Step 1: Formation of the oxazole ring via cyclization of substituted precursors (e.g., using triethylamine as a base in acetonitrile under reflux) .

- Step 2: Introduction of the thiazole-carboxamide moiety via coupling reactions (e.g., EDCI-mediated amide bond formation) .

Optimization Strategies: - Ultrasound-assisted synthesis reduces reaction time and improves yields by enhancing reagent mixing .

- Solvent selection (e.g., dimethylformamide) and controlled temperatures (20–25°C) minimize side reactions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies proton environments (e.g., methyl groups on thiazole at δ ~2.5 ppm, aromatic protons from phenyl at δ ~7.3–7.5 ppm) .

- 13C NMR confirms carbonyl carbons (amide C=O at ~165–170 ppm) and heterocyclic ring systems .

- Infrared Spectroscopy (IR):

- Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N/C=C in heterocycles) validate functional groups .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Hydrolysis Studies:

- Acidic/basic conditions (e.g., HCl/NaOH at 37°C) monitor carboxamide hydrolysis via HPLC, tracking degradation products like carboxylic acids or amines .

- Thermal Stability:

- Thermogravimetric analysis (TGA) determines decomposition points, while differential scanning calorimetry (DSC) identifies melting points and phase transitions .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., anticancer vs. antimicrobial potency) be resolved for this compound?

Methodological Answer:

- Mechanistic Profiling:

- Enzyme Inhibition Assays: Quantify IC50 values against target enzymes (e.g., kinases for anticancer activity; β-lactamases for antimicrobial effects) .

- Cellular Uptake Studies: Use fluorescent analogs or radiolabeled compounds to correlate intracellular concentration with activity .

- Data Normalization:

- Compare results against standardized controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays) to contextualize potency .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and why?

Comparative Analysis:

| Compound | Structural Features | Bioactivity | Key Difference |

|---|---|---|---|

| 4-(1H-Benzo[d]imidazol-2-yl)benzamide | Benzimidazole-benzamide core | Antimicrobial | Lacks oxazole-thiazole synergy |

| 2-(4-(Oxazol-5-yl)phenyl)-1H-benzo[d]imidazole | Oxazole-phenyl linkage | Antifungal | Absence of carboxamide group reduces target affinity |

| N-(4-(4-Methoxyphenyl)thiazol-2-yl)acetamide | Methoxy-substituted thiazole | Anticancer | Enhanced solubility via methoxy improves cellular uptake . |

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Molecular Docking:

- Use software like AutoDock Vina to predict binding modes with proteins (e.g., EGFR for cancer) and identify key interactions (e.g., hydrogen bonds with amide groups) .

- QSAR Studies:

- Correlate substituent electronegativity or steric bulk with activity trends (e.g., electron-withdrawing groups on phenyl enhance kinase inhibition) .

Q. What strategies mitigate batch-to-batch variability in bioactivity assays for this compound?

Methodological Answer:

- Purity Control:

- HPLC-MS: Ensure ≥95% purity by removing byproducts (e.g., unreacted precursors) .

- Standardized Protocols:

- Pre-treat cells with identical media/serum conditions to normalize growth rates .

- Replicate Design:

- Use triplicate technical replicates and biological triplicates to reduce noise .

Q. How does the compound’s mechanism of enzyme inhibition compare to clinically approved drugs?

Methodological Answer:

- Kinetic Studies:

- Compare inhibition constants (Ki) with drugs like imatinib (kinase inhibitor) or methotrexate (DHFR inhibitor). For example, reversible vs. irreversible binding modes can be distinguished via pre-incubation time-course assays .

- Structural Biology:

- Co-crystallization with target enzymes (e.g., using X-ray crystallography) reveals binding site competition or allosteric modulation .

Q. What are the limitations of current SAR studies for this compound class, and how can they be addressed?

Critical Analysis:

- Limitations:

- Overreliance on in vitro data without in vivo validation.

- Limited exploration of stereochemistry effects (e.g., Z/E isomerism in carboxamide linkage) .

- Solutions:

- Chiral Synthesis: Use asymmetric catalysis to produce enantiopure derivatives for activity comparison .

- Metabolite Tracking: LC-MS/MS identifies active metabolites in animal models to refine SAR .

Q. How can researchers reconcile discrepancies in reported IC50 values across different studies?

Methodological Answer:

- Standardized Assay Conditions:

- Adopt CLSI guidelines for antimicrobial assays or NCI-60 protocols for cytotoxicity .

- Data Harmonization Tools:

- Use software like GraphPad Prism to normalize IC50 values against common reference compounds .

- Meta-Analysis:

- Pool data from multiple studies to identify outliers and establish consensus activity ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.